2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where the chlorophenyl group is introduced to the piperidine ring.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the piperidine intermediate through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Safety measures are also crucial to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
- Indole derivatives
Uniqueness
2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is unique due to its combination of a piperidine ring with a chlorophenyl group and a pyrimidine ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-13-10-19-17(20-11-13)22-15-6-8-21(9-7-15)12-14-4-2-3-5-16(14)18/h2-5,10-11,15H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQARNQKIHRSXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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